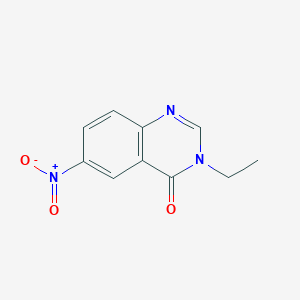

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications . They are also used in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method uses Suzuki–Miyaura coupling, which involves the reaction of organoboron compounds with organic halides or pseudohalides .Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to two hydrogens and one oxygen atom. The boron atom can also form a covalent bond with other atoms or groups, such as an ethyl or methyl group .Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols . This property is exploited in various organic reactions, enabling both electrophilic and nucleophilic modes of activation . They are also used in Suzuki–Miyaura cross-coupling, a reaction that forms carbon–carbon bonds .Physical And Chemical Properties Analysis

Boronic acids are generally stable and environmentally benign . They have the ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications .Scientific Research Applications

Synthesis and Characterization

- Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are further cyclized into different condensed pyrazoles (Arbačiauskienė et al., 2011).

- Synthesis of Pyrazole Derivatives : Compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives were synthesized for structure characterization by NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).

Material Science Applications

- Potential NLO Materials : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. Some compounds were identified as potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Chemical Synthesis Methods

- Regioselective Synthesis : A method for the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates was proposed, providing interesting substrates for modification and study of biological activity (Vysokova et al., 2017).

Biological and Pharmaceutical Applications

- Cytotoxic Activity : New tripodal compounds containing 3-(ethoxycarbonyl)-5-methyl-1H-pyrazole were synthesized and evaluated for their cytotoxic properties against tumor cell lines (Kodadi et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Boronic acids have a wide range of applications, from chemical biology to material science . They are being increasingly used in imaging and tumor therapy, as well as in the development of therapeutics and separation technologies . Future research will likely continue to explore the diverse uses and applications of boronic acids .

properties

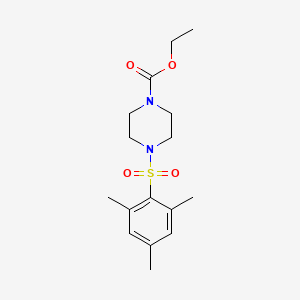

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves the reaction of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid with an appropriate reagent to introduce the boronic acid group.", "Starting Materials": [ "3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid", "Appropriate reagent" ], "Reaction": [ "To a solution of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid in a suitable solvent, add the appropriate reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by standard workup procedures." ] } | |

CAS RN |

1251760-88-9 |

Product Name |

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid |

Molecular Formula |

C15H25BN2O4 |

Molecular Weight |

308.19 |

IUPAC Name |

ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |

InChI Key |

CSVIYKNHXBBYIU-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

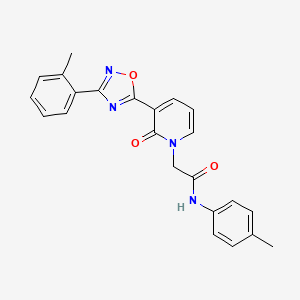

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

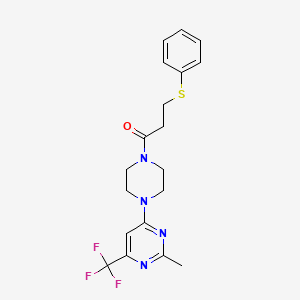

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

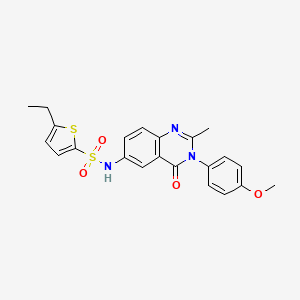

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)